Tetramine

Catalog No.
S571498
CAS No.
80-12-6
M.F
C4H8N4O4S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramine

CAS Number

80-12-6

Product Name

Tetramine

IUPAC Name

2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide

Molecular Formula

C4H8N4O4S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2

InChI Key

AGGKEGLBGGJEBZ-UHFFFAOYSA-N

SMILES

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O

Synonyms

disulfotetraazaadamantane, DSTA, tetramethylenedisulfotetramine, tetramethylenedisulphotetramine, tetramine

Canonical SMILES

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O

Tetramethylenedisulfotetramine (TETS)

TETS is a highly toxic compound historically used as a rodenticide. While its use is banned in most countries due to safety concerns, researchers continue to study TETS for several reasons:

  • Understanding mechanisms of poisoning: Due to its extreme toxicity, research into TETS poisoning helps scientists understand the mechanisms behind cellular damage and death caused by such compounds. This knowledge can be valuable in developing antidotes and treatment strategies for other types of poisoning .
  • Developing analytical methods for detection: Since TETS poses a serious health risk, researchers are actively creating and refining methods to effectively detect its presence in forensic and environmental samples .

Other Tetramine Molecules

There are numerous other molecules classified as tetramines with various applications in scientific research. Here are a few examples:

  • Tetrakis(aminomethyl)methane (TAM): This tetramine finds use in chelating agents, which can bind and remove specific metal ions from solution. TAM has applications in environmental remediation and medical research .
  • Spermidine and Spermine: These naturally occurring polyamines (molecules with multiple amine groups) are essential for cell growth and proliferation. Research on spermidine and spermine focuses on their role in various biological processes and their potential therapeutic applications .

Tetramine, scientifically known as tetramethylenedisulfotetramine, is a highly toxic organic compound recognized for its potent neurotoxic properties. It was first synthesized in 1933 through the condensation of sulfamide and formaldehyde. This compound appears as a white crystalline powder with no distinct odor or taste, which contributes to its potential misuse as a rodenticide and food adulterant. Tetramine is classified as a convulsant and has been associated with severe health risks, including seizures and fatalities in mammals, leading to its ban in many countries since 1984 .

As mentioned earlier, tetramine acts as a GABA receptor antagonist. When it binds to GABA receptors in the nervous system, it prevents the binding of the natural neurotransmitter GABA. This disrupts normal neuronal function, leading to overstimulation and ultimately death [].

, especially in the presence of biological systems. It acts primarily as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor, leading to excitatory effects on the nervous system. The compound's interaction with GABA receptors disrupts chloride ion regulation within neurons, which can precipitate seizures and other neurological disturbances . Additionally, tetramine's stability allows it to persist in various environments, making it a significant concern for both human health and environmental safety.

The biological activity of tetramine is characterized by its extreme toxicity. It has been shown to be approximately 100 times more toxic than potassium cyanide, with lethal doses for humans estimated between 7 and 10 milligrams. Acute exposure can lead to symptoms such as vomiting, convulsions, and status epilepticus. Long-term effects may include neuropsychological issues and cognitive deficits in survivors . The compound's mechanism of action involves interference with GABAergic signaling pathways, which are crucial for maintaining inhibitory control in the central nervous system.

The synthesis of tetramine involves the reaction of sulfamide with formaldehyde under controlled conditions. This process yields tetramethylenedisulfotetramine, which can be further processed into various formulations for use as a rodenticide or other applications. The ease of synthesis contributes to its clandestine production, particularly in regions where it remains available despite bans .

Research has demonstrated that tetramine interacts significantly with GABA receptors, specifically showing high affinity for certain subtypes that mediate its convulsant effects. Studies indicate that tetramine binding leads to increased intracellular calcium levels in neurons, which is linked to excitotoxicity and cell death. This unique interaction profile highlights the compound's selective toxicity towards mammals compared to insects, making it a subject of interest for both toxicology and pharmacology studies .

HexamethylenetetramineHeterocyclic organicLess toxic; used in resins and fuelsSolid fuels, pharmaceuticalsTetraamminecopper(II) sulfateCoordination complexMildly toxic; used in analytical chemistryColorimetric analysis1,3-Dimethyl-2-thioureaOrganic thioureaModerate toxicity; used in agriculturePesticide

Uniqueness of Tetramine: Tetramine's extreme potency as a neurotoxin distinguishes it from similar compounds. While hexamethylenetetramine is widely used in industrial applications without significant health risks, tetramine poses severe health threats due to its rapid absorption and lethal potential when ingested or inhaled .

XLogP3

-1.7

UNII

F6TS3WME05

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

80-12-6

Wikipedia

Tetramethylenedisulfotetramine

Use Classification

RODENTICIDES

Dates

Modify: 2023-08-15

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